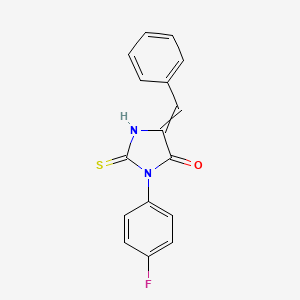![molecular formula C44H46F12FeP2 B15061379 [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron is a complex organometallic compound It is known for its unique structure, which includes iron coordinated with phosphane ligands and cyclopentane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron typically involves the following steps:
Preparation of Ligands: The ligands, such as 3,5-bis(trifluoromethyl)phenyl and 3,5-dimethylphenyl phosphane, are synthesized through standard organic synthesis techniques.
Coordination to Iron: The ligands are then coordinated to an iron center. This step often requires the use of a suitable iron precursor, such as iron(II) chloride, and a base to facilitate the coordination.
Cyclopentane Incorporation: Cyclopentane is introduced into the structure through a cyclization reaction, which may involve the use of a catalyst to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized iron back to its original state.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like tetrahydrofuran.
Substitution: Ligand substitution reactions may involve the use of phosphane ligands and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions result in new iron-ligand complexes with different properties.
科学研究应用
Chemistry
In chemistry, [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, cross-coupling, and polymerization.
Biology and Medicine
While its applications in biology and medicine are less explored, the compound’s potential as a catalyst for bioorthogonal reactions is of interest. These reactions can occur in living systems without interfering with native biochemical processes.
Industry
In industry, this compound is used in the development of advanced materials. Its ability to catalyze polymerization reactions makes it valuable in the production of specialty polymers with unique properties.
作用机制
The mechanism by which [(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron exerts its effects involves the coordination of ligands to the iron center. This coordination alters the electronic environment of the iron, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
- Bis(triphenylphosphine)iron(II) chloride
- Tris(triphenylphosphine)iron(0)
- Iron(II) bis(diphenylphosphino)ethane
Uniqueness
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand environment, which includes both trifluoromethyl and dimethyl phenyl groups. This unique combination of ligands imparts distinct electronic and steric properties, enhancing its catalytic activity and selectivity compared to similar compounds.
属性
分子式 |
C44H46F12FeP2 |
|---|---|
分子量 |
920.6 g/mol |
IUPAC 名称 |
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C39H36F12P2.C5H10.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;/t25-,34?,35?;;/m0../s1 |
InChI 键 |
WTQQPTRDIVWKDN-UQLFUIRDSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CCCC1.[Fe] |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CCCC1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B15061304.png)
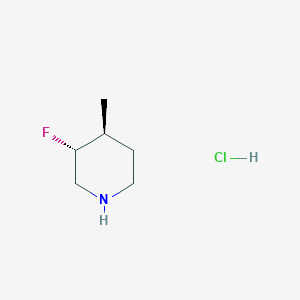
![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
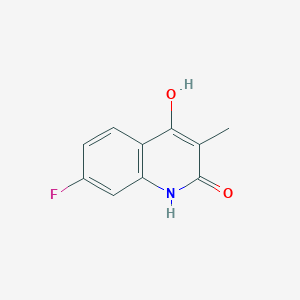
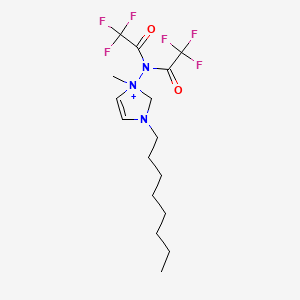
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)
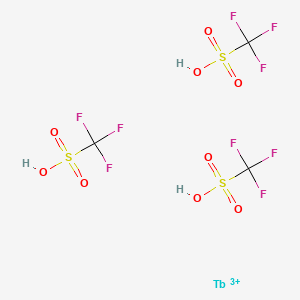
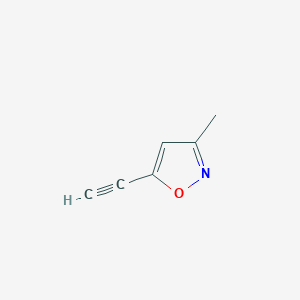
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
